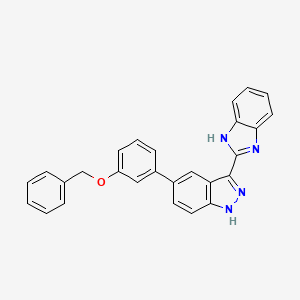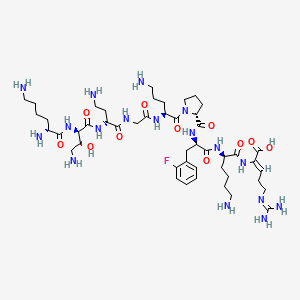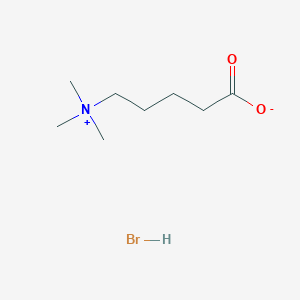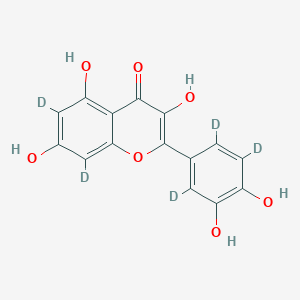![molecular formula C13H15N5 B11933215 N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11933215.png)
N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactive oxygen species 234 is a compound that belongs to the broader category of reactive oxygen species. Reactive oxygen species are chemically reactive molecules containing oxygen. They play a crucial role in various biological processes, including cell signaling and homeostasis. excessive amounts of reactive oxygen species can lead to oxidative stress, damaging cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of reactive oxygen species 234 typically involves the generation of reactive oxygen species through various chemical reactions. Common methods include the use of hydrogen peroxide, superoxide anion, and hydroxyl radicals. These reactive oxygen species can be generated through photochemical reactions, electrochemical methods, and enzymatic reactions.
Industrial Production Methods
In industrial settings, the production of reactive oxygen species 234 often involves large-scale chemical reactors where controlled amounts of reactants are introduced to generate the desired reactive oxygen species. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the efficient production of reactive oxygen species 234.
Chemical Reactions Analysis
Types of Reactions
Reactive oxygen species 234 undergoes various types of chemical reactions, including:
Oxidation: Reactive oxygen species 234 can oxidize other molecules, leading to the formation of new compounds.
Reduction: Reactive oxygen species 234 can be reduced by other molecules, resulting in the formation of less reactive species.
Substitution: Reactive oxygen species 234 can participate in substitution reactions, where one atom or group of atoms is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving reactive oxygen species 234 include hydrogen peroxide, superoxide anion, and hydroxyl radicals. The reaction conditions, such as temperature, pH, and the presence of catalysts, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving reactive oxygen species 234 depend on the specific reactants and reaction conditions. Common products include oxidized organic molecules, reduced metal ions, and substituted organic compounds.
Scientific Research Applications
Reactive oxygen species 234 has a wide range of scientific research applications, including:
Chemistry: Reactive oxygen species 234 is used in various chemical reactions to study oxidation and reduction processes.
Biology: In biological research, reactive oxygen species 234 is used to investigate cellular signaling pathways and the effects of oxidative stress on cells and tissues.
Medicine: Reactive oxygen species 234 is studied for its potential therapeutic applications, including its role in cancer therapy and its ability to induce cell death in cancer cells.
Industry: In industrial applications, reactive oxygen species 234 is used in processes such as water treatment, where it helps to degrade organic pollutants.
Mechanism of Action
The mechanism of action of reactive oxygen species 234 involves its ability to interact with various molecular targets and pathways. Reactive oxygen species 234 can induce oxidative stress by reacting with cellular components such as lipids, proteins, and DNA. This can lead to cell damage and death. In cancer therapy, reactive oxygen species 234 can induce apoptosis, autophagy, and necrosis in cancer cells by increasing intracellular oxidative stress.
Comparison with Similar Compounds
Reactive oxygen species 234 can be compared with other similar compounds, such as:
Hydrogen Peroxide: Both reactive oxygen species 234 and hydrogen peroxide are reactive oxygen species that can induce oxidative stress. reactive oxygen species 234 may have different reactivity and stability compared to hydrogen peroxide.
Superoxide Anion: Superoxide anion is another reactive oxygen species that can participate in similar reactions as reactive oxygen species 234. The reactivity and specific applications of superoxide anion may differ from those of reactive oxygen species 234.
Hydroxyl Radicals: Hydroxyl radicals are highly reactive oxygen species that can cause significant oxidative damage. Reactive oxygen species 234 may have different reactivity and stability compared to hydroxyl radicals.
Properties
Molecular Formula |
C13H15N5 |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C13H15N5/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18) |
InChI Key |
XAJKXTPKZFCYPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B11933159.png)
![Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B11933161.png)






![[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate](/img/structure/B11933182.png)
![(7S,8S,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B11933187.png)
![(Z)-2-(3-((4-Chlorobenzyl)oxy)benzylidene)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3(2H)-one](/img/structure/B11933198.png)

